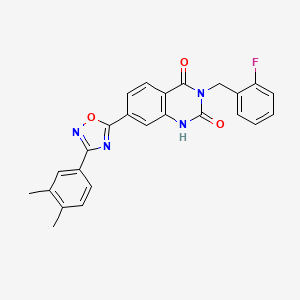
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole that has garnered attention for its potential biological activities. The structural complexity of this compound suggests a multifaceted interaction with biological systems, which may lead to various therapeutic applications.
- Molecular Formula : C25H19FN4O3
- Molecular Weight : 442.4 g/mol
- CAS Number : 1207039-24-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular processes. The oxadiazole and quinazoline moieties are known to influence enzyme activities and cellular signaling pathways. For instance, quinazoline derivatives have been shown to act as inhibitors of key enzymes like DNA topoisomerase and bacterial gyrase, which are crucial for DNA replication and repair in bacteria .
Antimicrobial Activity
Research indicates that derivatives of quinazoline, including the compound , exhibit antimicrobial properties. A study evaluating various quinazoline derivatives found that compounds with similar structures demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The most promising compounds showed inhibition zones ranging from 10 to 12 mm against strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
Cytotoxic evaluations conducted on cell lines MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that several quinazoline derivatives possess significant cytotoxic effects. The compound's structural features likely contribute to its ability to induce cell death in cancer cells. In one study, the cytotoxic activity was assessed using the MTT assay at varying concentrations (0.1 to 100 μM), demonstrating a dose-dependent response .
Case Studies and Experimental Data
- Antibacterial Activity :
- Cytotoxic Evaluation :
Summary of Biological Activities
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Quinazoline derivatives have been recognized for their ability to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.
Case Study: Antibacterial Properties
A study investigated various quinazoline derivatives, including those similar to the target compound. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated that several derivatives exhibited moderate to significant antibacterial activity, with some showing effectiveness comparable to standard antibiotics .
| Compound ID | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound 13 | Moderate | Moderate |
| Compound 15 | Significant | Significant |
Anticancer Potential
The oxadiazole moiety in the compound has been linked to anticancer activity. Compounds containing oxadiazole rings have shown promise in inhibiting cancer cell proliferation through various mechanisms.
Case Study: Anticancer Efficacy
A study synthesized several oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that specific derivatives exhibited potent activity against breast cancer and lung cancer cell lines, suggesting that the incorporation of the oxadiazole ring enhances anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methyl) can significantly influence the biological efficacy of compounds.
Insights from SAR Studies
Research indicates that modifications to the quinazoline and oxadiazole structures can enhance antimicrobial and anticancer activities by improving solubility and bioavailability. For instance, introducing fluorine atoms has been shown to increase potency against certain bacterial strains .
属性
IUPAC Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3/c1-14-7-8-16(11-15(14)2)22-28-23(33-29-22)17-9-10-19-21(12-17)27-25(32)30(24(19)31)13-18-5-3-4-6-20(18)26/h3-12H,13H2,1-2H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEDZLUJHWSSLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













